molecular formula C5H6N2O3S B13113892 6-Methoxypyridazine-3-sulfinic acid

6-Methoxypyridazine-3-sulfinic acid

Cat. No.: B13113892
M. Wt: 174.18 g/mol
InChI Key: UGBOVYXBDAVKFA-UHFFFAOYSA-N
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Description

6-Methoxypyridazine-3-sulfinic acid is a chemical compound with the molecular formula C5H6N2O3S It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and contains both methoxy and sulfinic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyridazine-3-sulfinic acid typically involves the methoxylation of pyridazine derivatives. One common method includes the methoxylation of 3,4,6-trichloropyridazine using sodium methoxide. This reaction can yield various methoxypyridazine derivatives depending on the reaction conditions and the amount of sodium methoxide used .

Another method involves the synthesis of 6-methoxypyridazine-3-carboxylic acid, which can be converted to this compound. This process includes the addition of 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath, followed by the addition of an oxidant and subsequent methoxylation with sodium methoxide .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of readily available starting materials, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridazine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxypyridazine-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methoxypyridazine-3-sulfinic acid involves its interaction with molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methoxy group can affect the compound’s binding affinity to specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-Trichloropyridazine
  • 6-Chloro-3,4-dimethoxypyridazine
  • 3-Chloro-4,6-dimethoxypyridazine

Uniqueness

6-Methoxypyridazine-3-sulfinic acid is unique due to the presence of both methoxy and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridazine derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-methoxypyridazine-3-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-4-2-3-5(7-6-4)11(8)9/h2-3H,1H3,(H,8,9)

InChI Key

UGBOVYXBDAVKFA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)S(=O)O

Origin of Product

United States

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